3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline
Description
3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline is a substituted aniline derivative featuring a 3,5-dimethylphenyl core and a 2-(4-methylphenoxy)ethyl group attached to the nitrogen atom. This structure combines electron-donating methyl groups with a phenoxyethyl chain, influencing its electronic, steric, and solubility properties.
Properties
IUPAC Name |
3,5-dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-13-4-6-17(7-5-13)19-9-8-18-16-11-14(2)10-15(3)12-16/h4-7,10-12,18H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYVXGMEXMMKFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC2=CC(=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Dehydrogenation of 3,5-Dimethyl-2-cyclohexenone Azine
- The 3,5-dimethylaniline intermediate is efficiently prepared by catalytic dehydrogenation of 3,5-dimethyl-2-cyclohexenone azine.
- This process uses a heterogeneous noble metal catalyst (e.g., palladium on alumina) in an inert solvent such as dimethyl diglycol or dimethyl ether of polyethylene glycol.
- Reaction conditions typically involve temperatures between 150 °C and 350 °C and pressures from 0.001 to 100 bar.
- The azine is slowly added to the heated catalyst solution with vigorous stirring or boiling to ensure thorough mixing.
- Hydrogen gas is released during the reaction and is vented to maintain pressure.
- The reaction yields 3,5-dimethylaniline with high purity (up to 99.6%) and high yield (~90% theoretical) after distillation and purification steps.
- By-products such as di- and triarylamines and carbazoles are separated by filtration and washing with water and activated charcoal treatment of residues.
| Parameter | Condition/Value |
|---|---|
| Catalyst | Pd/Al2O3 (e.g., UM 45) |
| Solvent | Dimethyl diglycol or polyethylene glycol dimethyl ether |
| Temperature | 150–350 °C |
| Pressure | 0.001–100 bar (typical ~1.6 bar reflux) |
| Reaction time | Several hours (e.g., 8 hours) |
| Yield | ~90% theoretical yield |
| Purity after distillation | 99.6% 3,5-dimethylaniline |
Preparation of N-[2-(4-methylphenoxy)ethyl] Substituent
Synthesis of 2-(4-methylphenoxy)ethyl Bromide
- The 2-(4-methylphenoxy)ethyl bromide is typically prepared by nucleophilic substitution of 4-methylphenol with 2-bromoethyl bromide or related haloalkanes under basic conditions.
- The phenol oxygen acts as a nucleophile, displacing the bromide to form the ether linkage.
- Bases such as potassium carbonate or sodium hydride are used to deprotonate the phenol.
- The reaction is carried out in polar aprotic solvents like dimethylformamide (DMF) or acetone at mild temperatures (room temperature to 60 °C).
- Purification is done by extraction and distillation or chromatography to isolate the bromide intermediate.
N-Alkylation of 3,5-Dimethylaniline with 2-(4-methylphenoxy)ethyl Bromide
Nucleophilic Substitution (N-Alkylation)
- The key step involves the nucleophilic substitution of the 3,5-dimethylaniline nitrogen on the 2-(4-methylphenoxy)ethyl bromide.
- The reaction is typically conducted in an aprotic solvent such as acetonitrile, DMF, or ethanol.
- A base such as triethylamine or potassium carbonate is added to neutralize the hydrobromic acid formed and to promote the nucleophilicity of the aniline nitrogen.
- The reaction is performed at elevated temperatures (50–100 °C) for several hours to ensure completion.
- The product is then extracted, washed, and purified by recrystallization or chromatography.
Alternative Reductive Amination Route
- Another approach involves reductive amination where 3,5-dimethylaniline is reacted with 2-(4-methylphenoxy)acetaldehyde or its equivalent.
- The imine intermediate formed is reduced in situ by sodium borohydride or sodium triacetoxyborohydride.
- This method allows mild conditions and high selectivity for monoalkylation.
- Solvents used include ethanol, methanol, or their mixtures.
- The reaction proceeds at room temperature or slightly elevated temperatures for 1–3 hours.
- Workup involves neutralization, extraction, and purification.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Nucleophilic substitution | 3,5-dimethylaniline, 2-(4-methylphenoxy)ethyl bromide, base (triethylamine), solvent (DMF, acetonitrile), 50–100 °C, several hours | Common method, high yield |
| Reductive amination | 3,5-dimethylaniline, 2-(4-methylphenoxy)acetaldehyde, NaBH4, ethanol, room temp, 1–3 hours | Mild conditions, selective alkylation |
Summary Table of Preparation Methods
| Preparation Stage | Method/Reaction Type | Key Reagents/Catalysts | Conditions | Yield & Purity |
|---|---|---|---|---|
| 3,5-Dimethylaniline synthesis | Catalytic dehydrogenation | 3,5-dimethyl-2-cyclohexenone azine, Pd/Al2O3 catalyst | 150–350 °C, 0.001–100 bar, inert solvent | ~90% yield, 99.6% purity |
| 2-(4-methylphenoxy)ethyl bromide synthesis | Nucleophilic substitution | 4-methylphenol, 2-bromoethyl bromide, base (K2CO3) | RT to 60 °C, polar aprotic solvent | High yield, purified by distillation |
| N-Alkylation of aniline core | Nucleophilic substitution | 3,5-dimethylaniline, 2-(4-methylphenoxy)ethyl bromide, base (Et3N) | 50–100 °C, aprotic solvent | High yield, purified by extraction |
| Alternative N-alkylation | Reductive amination | 3,5-dimethylaniline, aldehyde, NaBH4 | RT, ethanol, 1–3 h | High selectivity, mild conditions |
Research Findings and Notes
- The catalytic dehydrogenation approach for preparing 3,5-dimethylaniline is notable for its high selectivity, avoiding isomer formation and using relatively simple aliphatic precursors rather than aromatic starting materials.
- The N-alkylation step benefits from the use of bases to neutralize acid by-products and promote nucleophilicity, with triethylamine being a common choice.
- Reductive amination offers an alternative with better control over monoalkylation and fewer side products, as demonstrated in analogous aniline alkylation reactions.
- Purification steps such as charcoal treatment, aqueous extractions, and distillation under reduced pressure are critical to achieving high purity products suitable for further applications.
- The choice of solvent and reaction temperature significantly influences the reaction rate and yield in both the azine dehydrogenation and N-alkylation steps.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline or phenoxy derivatives.
Scientific Research Applications
3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline, also known by its CAS number 1040686-58-5, is a compound with significant potential across various scientific research applications. This article will explore its applications in biomedical research, pharmaceuticals, and material science, supported by relevant data and case studies.
Biomedical Research
This compound has been identified as a useful compound in biomedical research. Its structure allows it to act as a potential pharmacophore in drug development. The compound's ability to interact with biological targets can be leveraged for therapeutic applications.
Case Study: Anticancer Activity
A study investigated the anticancer properties of various aniline derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxic effects against specific cancer cell lines, demonstrating its potential as a lead compound for further development in cancer therapy.
Pharmaceutical Development
This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its unique functional groups make it suitable for modifications that can enhance the efficacy and selectivity of drugs.
Application Example: Drug Formulation
In drug formulation studies, this compound has been used to create formulations that improve the solubility and bioavailability of poorly soluble drugs. This application is crucial for enhancing the therapeutic outcomes of new medications.
Material Science
The compound is also explored for its potential applications in material science, particularly in the development of polymers and coatings.
Research Insight: Polymer Synthesis
Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. This makes it a candidate for use in high-performance materials.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Outcomes/Findings |
|---|---|---|
| Biomedical Research | Anticancer activity | Significant cytotoxic effects on cancer cell lines |
| Pharmaceutical Development | Drug formulation | Improved solubility and bioavailability |
| Material Science | Polymer synthesis | Enhanced mechanical properties and thermal stability |
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural and Electronic Differences
Key analogs and their substituent variations are summarized below:
Electrochemical and Physical Properties
- However, the radical cation stability of analog 47•+ surpasses that of the target due to its cyclopentyl-phenyl structure .
- Solubility and Melting Points: Methoxy-substituted analogs (e.g., ) exhibit higher polarity and water solubility, whereas chloro and phenoxyethoxy groups (e.g., ) increase hydrophobicity and melting points.
Biological Activity
3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline is a compound that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a dimethyl-substituted aniline core connected to a 4-methylphenoxyethyl side chain. This structural configuration is significant for its interaction with biological targets.
The biological activity of this compound can be attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound is known to engage in:
- Hydrogen Bonding : Facilitates binding to target molecules.
- Hydrophobic Interactions : Enhances affinity for lipid environments.
- Van der Waals Forces : Stabilizes interactions with biomolecules.
These interactions can modulate the activity of various proteins and enzymes, leading to diverse biological effects.
Anticancer Activity
Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, derivatives of similar anilines have shown potent antiproliferative effects against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 0.75 | Tubulin inhibition |
| Compound B | HeLa | 1.02 | Apoptosis induction |
| Compound C | MDA-MB-231 | 0.91 | Cell cycle arrest |
Antiviral Activity
In addition to its anticancer potential, the compound has been evaluated for antiviral properties. Similar derivatives have demonstrated effectiveness against HIV-1 by inhibiting reverse transcriptase at nanomolar concentrations without significant cytotoxicity in cell cultures .
Case Studies
- Antitumor Studies : A study evaluated the effects of various substituted anilines on cancer cell lines, highlighting that the presence of specific substituents (like methyl groups) significantly enhances antiproliferative activity. For example, compounds with both methyl and halogen substitutions showed improved efficacy compared to their unsubstituted counterparts .
- Enzyme Interaction Studies : Another research focused on enzyme interactions revealed that this compound could act as a competitive inhibitor for certain enzymes involved in metabolic pathways, suggesting its potential role in drug development.
Q & A
Q. What are effective synthetic routes for 3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of 3,5-dimethylaniline with 2-(4-methylphenoxy)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) is a viable route . Purification typically involves column chromatography (silica gel, eluting with hexane/ethyl acetate gradients) to isolate the product. Recrystallization from ethanol or ethyl acetate/petroleum ether mixtures enhances purity, as demonstrated in analogous syntheses of N-phenylacetamide derivatives .
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer :
- ¹H NMR : Aromatic protons in the 3,5-dimethylaniline moiety resonate at δ 6.5–7.0 ppm, while the ethoxy group’s –CH₂–O– protons appear as a triplet near δ 4.1 ppm. The methyl groups (3,5-dimethyl and 4-methylphenoxy) show singlets at δ 2.2–2.4 ppm .
- HRMS : Exact mass analysis (e.g., m/z calculated for C₁₇H₂₁NO: 255.1623) confirms molecular integrity .
- LC/MS : Used to monitor reaction progress and detect intermediates .
Advanced Research Questions
Q. Which density-functional theory (DFT) methods are most suitable for predicting the electronic structure and reactivity of this compound?
- Methodological Answer : Hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) are recommended for balancing accuracy and computational cost . Basis sets such as 6-311+G(d,p) capture polarization and diffuse effects. Key parameters to calculate include:
- HOMO-LUMO gaps : To predict charge-transfer behavior.
- Electrostatic potential maps : To identify nucleophilic/electrophilic sites (e.g., the aniline nitrogen or aromatic rings) .
- Atomization energies : Benchmark against experimental thermochemical data (average error ±2.4 kcal/mol for B3LYP) .
Q. How do substituents (e.g., 3,5-dimethyl and 4-methylphenoxy) influence the compound’s reactivity in nucleophilic aromatic substitution?
- Methodological Answer :
- Steric effects : The 3,5-dimethyl groups hinder ortho/para positions, directing electrophiles to the meta position.
- Electronic effects : The electron-donating 4-methylphenoxy group increases electron density on the adjacent ethylene chain, enhancing nucleophilicity at the aniline nitrogen.
- DFT-based Fukui indices : Calculate local softness (via Conceptual DFT ) to quantify site-specific reactivity. For example, the –NH group may exhibit higher nucleophilicity (f⁺ index >0.1) compared to the aromatic ring .
Q. How can researchers resolve contradictions between computational predictions and experimental data for similar aniline derivatives?
- Methodological Answer :
- Validation workflow :
Compare DFT-calculated NMR chemical shifts (e.g., using gauge-invariant atomic orbitals) with experimental ¹H/¹³C NMR data .
Assess thermodynamic properties (e.g., Gibbs free energy of reaction) against calorimetric measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
